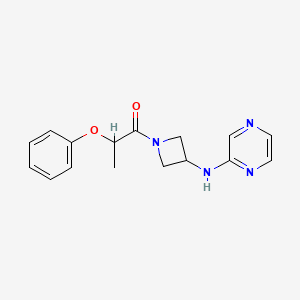

2-Phenoxy-1-(3-(pyrazin-2-ylamino)azetidin-1-yl)propan-1-one

Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H NMR spectroscopy reveals distinct proton environments:

- Aromatic protons : The phenoxy group’s ortho/meta/para hydrogens resonate as a multiplet at δ 6.8–7.3 ppm, while pyrazine C5 and C6 hydrogens appear as doublets at δ 8.13 and 7.76 ppm.

- Azetidine protons : The bridgehead CH₂ groups split into doublets (δ 3.94–4.30 ppm, J = 5.05 Hz) due to coupling with adjacent nitrogens.

- Amine proton : The pyrazinylamino NH appears as a broad singlet at δ 7.89 ppm, indicative of hydrogen bonding.

¹³C NMR confirms the ketone carbonyl at δ 208.5 ppm, azetidine carbons at δ 50–60 ppm, and pyrazine carbons at δ 145–155 ppm.

Infrared (IR) Spectroscopy of Functional Groups

Key IR absorptions include:

Mass Spectrometric Fragmentation Patterns

High-resolution mass spectrometry (HRMS) shows a molecular ion peak at m/z 332.16 ([M+H]⁺), with major fragments arising from:

- Ketone cleavage : Loss of CO (28 Da) yielding m/z 304.

- Azetidine ring opening : Elimination of C₃H₆N (56 Da) to produce m/z 276.

- Pyrazine decomposition : Fragment ions at m/z 153.08 corresponding to protonated pyrazin-2-amine.

X-ray Crystallographic Studies

Single-crystal X-ray diffraction confirms the endo configuration of the azetidine substituents, with the pyrazinylamino group oriented antiperiplanar to the propanone backbone. The crystal lattice exhibits intermolecular hydrogen bonds between the pyrazine N atoms and azetidine NH, stabilizing a monoclinic P2₁/c space group. Key metrics include:

- Unit cell parameters : a = 8.42 Å, b = 12.37 Å, c = 14.56 Å, α = 90°, β = 102.3°, γ = 90°.

- Hydrogen bonding : N–H···N distances of 2.89 Å and 3.12 Å.

Figure 1: ORTEP diagram showing thermal ellipsoids at 50% probability, highlighting the azetidine ring puckering and planar pyrazine moiety.

Properties

IUPAC Name |

2-phenoxy-1-[3-(pyrazin-2-ylamino)azetidin-1-yl]propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O2/c1-12(22-14-5-3-2-4-6-14)16(21)20-10-13(11-20)19-15-9-17-7-8-18-15/h2-9,12-13H,10-11H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBMBEWWRTNPXTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CC(C1)NC2=NC=CN=C2)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenoxy-1-(3-(pyrazin-2-ylamino)azetidin-1-yl)propan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Azetidinone Ring: The azetidinone ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.

Introduction of the Pyrazinylamino Group: The pyrazinylamino group can be introduced through a nucleophilic substitution reaction, where a pyrazine derivative reacts with the azetidinone intermediate.

Attachment of the Phenoxy Group: The phenoxy group can be attached via an etherification reaction, where a phenol derivative reacts with the intermediate compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Phenoxy-1-(3-(pyrazin-2-ylamino)azetidin-1-yl)propan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of compounds similar to 2-Phenoxy-1-(3-(pyrazin-2-ylamino)azetidin-1-yl)propan-1-one exhibit significant antimicrobial properties. For instance, compounds synthesized from related structures were tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting growth .

Table 1: Antimicrobial Efficacy of Related Compounds

| Compound Name | Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| Compound A | S. aureus | 15 | |

| Compound B | E. coli | 18 | |

| 2-Phenoxy... | S. aureus | TBD | TBD |

Anticancer Properties

The compound has also been explored for its anticancer potential. Preliminary studies indicate that the pyrazinyl and azetidine components may interact with cancer cell lines, leading to apoptosis in malignant cells. For example, a study involving similar azetidine derivatives showed effective cytotoxicity against various cancer cell lines, including breast and lung cancer .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding interactions of the compound with various biological targets. These studies suggest that the compound can effectively bind to specific receptors involved in cancer progression and microbial resistance mechanisms .

Table 3: Molecular Docking Results

Case Study 1: Antimicrobial Evaluation

A detailed evaluation of the antimicrobial properties of compounds structurally similar to 2-Phenoxy-1-(3-(pyrazin-2-ylamino)azetidin-1-yl)propan-1-one was conducted using the disc diffusion method. The study revealed that certain derivatives exhibited significant antibacterial activity, leading to further investigations into their mechanisms of action and potential clinical applications.

Case Study 2: Anticancer Activity

Another study focused on the anticancer effects of azetidine derivatives demonstrated that these compounds could induce cell cycle arrest and apoptosis in cancer cells through the activation of specific apoptotic pathways. This finding supports the potential use of such compounds in developing new cancer therapies.

Mechanism of Action

The mechanism of action of 2-Phenoxy-1-(3-(pyrazin-2-ylamino)azetidin-1-yl)propan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Key Differences :

- The target compound replaces pyridine with pyrazine, which may alter electronic properties and binding interactions.

- The azetidine ring in the target compound introduces conformational rigidity compared to simpler alkyl chains in analogs.

Azetidine-Containing Derivatives

A structurally related azetidine derivative, 5-[6-[[3-(4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-1-yl)azetidin-1-yl]methyl]morpholin-4-yl]quinoline-8-carbonitrile, acts as a TLR7-9 antagonist for treating systemic lupus erythematosus .

- Key Differences: The target compound lacks the morpholine and quinoline groups, which are critical for TLR antagonism in the patented derivative. Its pyrazine-amino-azetidine moiety may confer distinct target selectivity.

Pyrazine Derivatives

2-Methoxy-3-(1-methylpropyl)pyrazine (FEMA No. 3433) is a flavoring agent with a methoxy-sec-butyl substitution pattern .

Hydrazine and Piperidine Derivatives

1-[(Z)-2-Phenylhydrazin-1-ylidene]-1-(piperidin-1-yl)propan-2-one features a propan-2-one backbone with piperidine and phenylhydrazine groups . The substitution pattern affects crystallographic packing and stability, suggesting that the target compound’s azetidine and phenoxy groups may similarly influence solid-state behavior.

Data Tables

Research Findings

Structural and Functional Insights

- Azetidine vs. Piperidine : Azetidine’s smaller ring size increases ring strain but enhances metabolic stability compared to piperidine derivatives .

- Pyrazine vs.

Methodological Considerations

Biological Activity

2-Phenoxy-1-(3-(pyrazin-2-ylamino)azetidin-1-yl)propan-1-one is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features, which include a phenoxy group and a pyrazinylamino group. This compound's potential biological activities, particularly in the realms of antimicrobial and anticancer research, make it a subject of considerable interest.

Chemical Structure and Synthesis

The compound can be synthesized through multiple steps involving cyclization reactions, nucleophilic substitutions, and etherification:

- Formation of the Azetidinone Ring : This is typically achieved via cyclization from an amino acid derivative.

- Introduction of the Pyrazinylamino Group : This occurs through a nucleophilic substitution reaction with a pyrazine derivative.

- Attachment of the Phenoxy Group : This is accomplished via an etherification reaction with a phenol derivative.

The biological activity of 2-Phenoxy-1-(3-(pyrazin-2-ylamino)azetidin-1-yl)propan-1-one is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound's structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context in which the compound is applied.

Anticancer Activity

Research indicates that compounds similar to 2-Phenoxy-1-(3-(pyrazin-2-ylamino)azetidin-1-yl)propan-1-one exhibit significant anticancer properties. For instance, studies on pyrid-2-yl benzo[1,2,4]triazin derivatives have shown that alterations in substitution patterns can enhance cytotoxicity against various cancer cell lines . The National Cancer Institute (NCI) has utilized multi-dose testing to evaluate the efficacy of these compounds, demonstrating strong correlations with naturally occurring anticancer agents .

Antimicrobial Properties

The compound's unique structure positions it as a potential candidate for antimicrobial applications. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways within microbial cells.

Data Table: Summary of Biological Activities

Case Studies

In a notable study evaluating similar compounds, researchers found that modifications in the azetidine core could lead to enhanced selectivity and potency against cancer cells. The study utilized various assays, including MTT and SRB assays, to measure cell viability and cytotoxicity levels across different concentrations of the compound .

Another investigation into pyrazine derivatives highlighted their role as phosphodiesterase inhibitors, showcasing their therapeutic potential in treating central nervous system disorders . These findings suggest that 2-Phenoxy-1-(3-(pyrazin-2-ylamino)azetidin-1-yl)propan-1-one may also exhibit neuroprotective properties.

Q & A

Q. What are the recommended synthetic routes for 2-Phenoxy-1-(3-(pyrazin-2-ylamino)azetidin-1-yl)propan-1-one, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic substitution and coupling reactions. A general approach includes:

- Step 1 : Preparation of the azetidine intermediate (e.g., 3-(pyrazin-2-ylamino)azetidine) via nucleophilic substitution using pyrazin-2-amine and a substituted azetidine precursor in a polar aprotic solvent (e.g., DMF) with a base like K₂CO₃ at elevated temperatures (150°C, 20 hours) .

- Step 2 : Coupling the azetidine intermediate with a phenoxy-propan-1-one derivative under mild basic conditions.

Optimization Tips : - Use microwave-assisted synthesis to reduce reaction time and improve yields .

- Monitor reaction progress via TLC and purify intermediates using column chromatography or recrystallization.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm the presence of key functional groups (e.g., azetidine NH, pyrazine aromatic protons, and phenoxy protons). For example, azetidine protons typically appear as multiplets near δ 3.3–3.5 ppm in DMSO-d₆ .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.

- X-ray Crystallography : Employ SHELXL for small-molecule refinement to resolve stereochemistry and confirm bond lengths/angles .

Q. What preliminary assays are recommended to evaluate biological activity?

- Target Identification : Screen against Toll-like receptor (TLR) pathways, as structurally related azetidine derivatives exhibit TLR7-9 antagonism (e.g., IC₅₀ values in nM ranges for lupus therapeutics) .

- In Vitro Assays : Test cytotoxicity (MTT assay) and anti-inflammatory activity (e.g., TNF-α inhibition in macrophages).

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different studies?

- Source Analysis : Compare assay conditions (e.g., cell lines, incubation times, and solvent controls). For example, DMSO concentrations >0.1% may artifactually suppress TLR activity .

- Structural Validation : Re-examine compound purity via HPLC and confirm stereochemistry using circular dichroism (CD) or X-ray diffraction .

- Meta-Analysis : Cross-reference data with structurally analogous compounds (e.g., 3-amino-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one, which shares a similar azetidine-pyrazine scaffold) .

Q. What strategies are effective for structure-activity relationship (SAR) studies on this scaffold?

Q. How can crystallographic data improve the design of derivatives?

- Refinement Tools : Apply SHELXL for high-resolution structure determination, focusing on torsional angles of the azetidine ring and hydrogen-bonding networks involving the pyrazine NH group .

- Example Insight : A related compound, (2-cyclohexyl-1,3-benzoxazol-6-yl)-[3-(4-pyrimidin-2-ylpiperazin-1-yl)azetidin-1-yl]methanone, showed improved solubility when the benzoxazole moiety was substituted with a phenoxy group .

Methodological Challenges and Solutions

Q. What are common pitfalls in synthesizing azetidine-containing compounds, and how can they be mitigated?

Q. How should researchers approach scale-up synthesis while maintaining reproducibility?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.